molecular formula C26H28N2O5S B4689257 N-[4-(benzyloxy)phenyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide

N-[4-(benzyloxy)phenyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide

Cat. No. B4689257
M. Wt: 480.6 g/mol
InChI Key: IXAJTBCALBPWDR-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide is a compound of interest due to its structural complexity and potential biological activity. Although direct research on this exact compound is scarce, studies on similar N-substituted acetamide derivatives provide valuable insights into their synthesis, structure, and properties.

Synthesis Analysis

The synthesis of similar N-substituted-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves multiple steps, starting from the pairing of benzenesulfonyl chloride with 1-aminopiperidine under dynamic pH control. This process yields the parent compound, which is then reacted with different electrophiles in the presence of sodium hydride (NaH) and N,N-Dimethylformamide (DMF) to produce a series of N-substituted derivatives (Khalid et al., 2014).

Molecular Structure Analysis

Structural elucidation of synthesized compounds often employs IR, EIMS, and ^1H-NMR spectral data. The structural configuration, including the orientation of substituents and the overall molecular geometry, plays a crucial role in determining the compound's physical and chemical properties.

Chemical Reactions and Properties

Similar compounds have been evaluated for various biological activities, such as acetylcholinesterase and butyrylcholinesterase inhibition, highlighting the importance of their chemical reactivity and interaction with biological targets (Khalid et al., 2014).

properties

IUPAC Name

N-(4-phenylmethoxyphenyl)-2-(4-piperidin-1-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5S/c29-26(27-22-9-11-23(12-10-22)32-19-21-7-3-1-4-8-21)20-33-24-13-15-25(16-14-24)34(30,31)28-17-5-2-6-18-28/h1,3-4,7-16H,2,5-6,17-20H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAJTBCALBPWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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